molecular formula C20H29B2F3O4 B2833644 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester CAS No. 2096330-25-3

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester

Cat. No.: B2833644
CAS No.: 2096330-25-3
M. Wt: 412.06
InChI Key: SPPMQSUZUWSMHY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is a chemical compound with the CAS Number: 2096330-25-3 . It has a molecular weight of 412.07 and its IUPAC name is 4,4,5,5-tetramethyl-2-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved using a radical approach . This process was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H29B2F3O4/c1-16(2)17(3,4)27-21(26-16)12-13-9-14(20(23,24)25)11-15(10-13)22-28-18(5,6)19(7,8)29-22/h9-11H,12H2,1-8H3 .


Chemical Reactions Analysis

The compound is involved in catalytic protodeboronation, a process that is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 412.07 .

Scientific Research Applications

Versatile Monomer Synthesis

Research demonstrates the use of trifluoromethyl benzyl boronic acid pinacol esters as versatile intermediates in the synthesis of chromophore monomers. Through Suzuki coupling reactions with commercial aryl diboronic acids or aryl dibromides, new aryltrifluorovinylether chromophore monomers were synthesized. These monomers were then polymerized to form chromophore-containing polymers with high molecular weights, excellent thermal stability, and good processability, without affecting the lumiphore emission wavelength or solution quantum yields (Neilson et al., 2007).

Borylation-Coupling Sequence

The compound has been used in palladium-catalyzed cross-coupling reactions with 1-alkenyl halides or triflates, leading to the synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. This method allows for the efficient synthesis of 1-alkenylboronic acid pinacol esters, providing a route to diverse organic structures with potential applications in materials science and organic synthesis (Takagi et al., 2002).

Nucleophilic Addition to Ketones

Research has also explored the nucleophilic addition of benzylboronic acid pinacol ester to activated ketones, including trifluoromethyl ketones. This method, enhanced by the use of DABCO as an additive, demonstrates good yields and chemoselectivity, suggesting applications in the synthesis of complex molecules with ketonic groups (Hayes et al., 2020).

Polymerization and Copolymerization

The Suzuki-Miyaura coupling polymerization technique, utilizing dibromoarene and arylenediboronic acid (ester), with a palladium catalyst, results in high-molecular-weight π-conjugated polymers. These polymers, having boronic acid (ester) moieties, defy Flory's principle by achieving unstoichiometric polycondensation. This opens avenues for the synthesis of complex polymeric materials with tailored properties for advanced applications (Nojima et al., 2016).

Synthetic Intermediates for Alkene Diboronic Esters

The reaction of triborylmethide ions with ketones to form alkene-1,1-diboronic esters showcases the versatility of boronic esters as intermediates in organic synthesis. These reactions, which tolerate various functional groups, highlight the potential of boronic esters in the synthesis of complex organic molecules with multiple boronic groups, useful in cross-coupling reactions and materials science (Matteson & Tripathy, 1974).

Electrosynthesis of Benzylboronic Acids and Esters

Electrochemical reductive coupling of benzylic halides with borating agents demonstrates a novel method for preparing benzylboronic acids and esters. This technique, utilizing a sacrificial magnesium anode, presents an environmentally friendly and efficient route to these compounds, which are crucial in organic synthesis and potential pharmaceutical applications (Pintaric et al., 2004).

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29B2F3O4/c1-16(2)17(3,4)27-21(26-16)12-13-9-14(20(23,24)25)11-15(10-13)22-28-18(5,6)19(7,8)29-22/h9-11H,12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPMQSUZUWSMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29B2F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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